2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a methoxyphenyl group, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. This forms the intermediate 1-((4-methoxyphenyl)sulfonyl)piperidine. The next step involves the acylation of this intermediate with o-tolylacetyl chloride to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(1-((4-hydroxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide.
Reduction: Formation of 2-(1-((4-methoxyphenyl)sulfanyl)piperidin-2-yl)-N-(o-tolyl)acetamide.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with receptor sites, while the sulfonyl and methoxy groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide
- 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide
- 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(phenyl)acetamide
Uniqueness
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its m-tolyl and p-tolyl counterparts.
Biological Activity
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a piperidine ring, a sulfonyl group, and an aromatic moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C21H26N2O4S
- Molecular Weight : 402.5 g/mol
- CAS Number : 941991-30-6
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and enzyme inhibitory effects.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. The compound's sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that this compound may possess substantial antibacterial activity against various pathogens.
Pathogen | Activity | MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | Moderate | TBD |
Escherichia coli | Moderate | TBD |
Bacillus subtilis | Strong | TBD |
(TBD = To Be Determined)
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes. Studies on related sulfonamide derivatives have shown that they can act as inhibitors of acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of various diseases.
Enzyme | Inhibition Type | IC50 (μM) |
---|---|---|
Acetylcholinesterase (AChE) | Strong | TBD |
Urease | Moderate | TBD |
Case Studies and Research Findings
- Antibacterial Properties : A study evaluating various sulfonamide derivatives found that compounds with similar piperidine and sulfonamide structures exhibited promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The compound’s structural features enhance its interaction with bacterial targets, leading to effective inhibition of bacterial growth .
- Enzyme Inhibition Studies : In vitro studies have demonstrated that derivatives of this class can inhibit AChE effectively, which is significant for treating conditions like Alzheimer's disease. The IC50 values reported for similar compounds range from 2.14 to 6.28 μM, indicating strong enzyme inhibition potential .
- Therapeutic Applications : Given its structural characteristics, this compound is being explored for potential therapeutic applications beyond antibacterial activity, including analgesic and anti-inflammatory effects. Research into its binding affinity for various receptors could reveal new applications in pain management and inflammation control .
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-7-3-4-9-20(16)22-21(24)15-17-8-5-6-14-23(17)28(25,26)19-12-10-18(27-2)11-13-19/h3-4,7,9-13,17H,5-6,8,14-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRPWFCLMMLTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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